molecular formula C15H21NO B13044786 (R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine

Cat. No.: B13044786
M. Wt: 231.33 g/mol
InChI Key: VOQXTDYESXJSPL-OAHLLOKOSA-N
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Description

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to the secondary amine and a cyclopentyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves the formation of the cyclopropyl group and the attachment of the cyclopentyloxy group to the phenyl ring. One common method for synthesizing cyclopropanes is through hydrogen-borrowing catalysis, which involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This method provides an efficient route to cyclopropyl-containing compounds.

Industrial Production Methods

Industrial production of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enantioselective Michael Initiated Ring Closure (MIRC) reactions has also been explored for the synthesis of chiral cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.

Biological Activity

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopropyl group, a cyclopentyloxy substituent, and a phenyl ring. Its unique structure may influence its interaction with biological targets, enhancing selectivity and potency.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications in neurological disorders.

The compound's mechanism of action is primarily linked to its interaction with serotonin receptors, specifically the 5-HT2C receptor. It has been shown to act as an agonist, influencing G protein signaling pathways which are crucial for neurotransmission. This selectivity is significant as it may reduce side effects associated with non-selective agonists.

In Vitro Studies

In vitro assays have demonstrated that this compound has a high binding affinity for the 5-HT2C receptor, with an EC50 value indicating potent activity. This suggests its potential use in treating conditions like depression and anxiety where serotonin modulation is beneficial.

Study Findings
Study 1Demonstrated significant agonistic activity at 5-HT2C receptors (EC50 = 23 nM)
Study 2Showed no β-arrestin recruitment, indicating functional selectivity
Study 3Indicated potential antipsychotic effects in animal models

Case Studies

  • Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, this compound exhibited significant antipsychotic-like effects, suggesting its utility in managing psychotic disorders.
  • Neuroprotective Effects : Another investigation highlighted the compound's neuroprotective properties in models of neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's.

Comparative Analysis

When compared to similar compounds such as cyclopropyl(phenyl)methanamine, this compound shows enhanced selectivity for the 5-HT2C receptor due to the presence of the cyclopentyloxy group. This modification appears to improve binding affinity and functional outcomes.

Compound 5-HT2C Affinity Selectivity
Cyclopropyl(phenyl)methanamineModerateNon-selective
This compoundHighSelective

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine

InChI

InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1

InChI Key

VOQXTDYESXJSPL-OAHLLOKOSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N

Origin of Product

United States

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